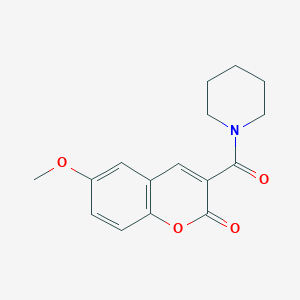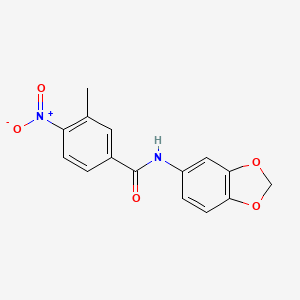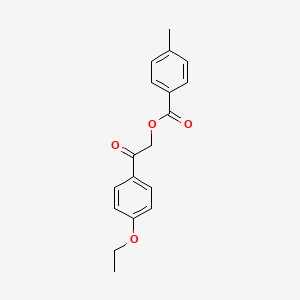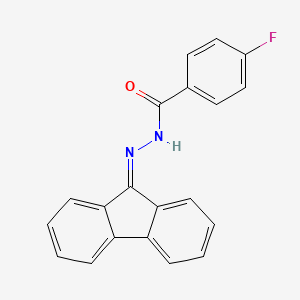
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In
Mécanisme D'action
The mechanism of action of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have various biochemical and physiological effects. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its high potency and specificity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have a high affinity for its target proteins, which makes it an ideal tool for studying various signaling pathways. One limitation of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its potential toxicity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, future research could focus on developing more potent and selective derivatives of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and acetic anhydride to produce 4-acetoxy-6-hydroxycoumarin. The next step involves the methylation of the hydroxyl group using dimethyl sulfate to produce 6-methoxy-4-acetoxy-coumarin. The final step involves the reaction of 6-methoxy-4-acetoxy-coumarin with phosgene and piperidine to produce 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one.
Applications De Recherche Scientifique
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer treatment, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
6-methoxy-3-(piperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-12-5-6-14-11(9-12)10-13(16(19)21-14)15(18)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPGNZJRGYNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)

![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)




![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
